molecular formula C18H36O2 B1582650 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate CAS No. 42131-25-9

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Cat. No. B1582650
CAS RN: 42131-25-9
M. Wt: 284.5 g/mol
InChI Key: UIVPNOBLHXUKDX-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 . It is typically used as an emulsifying and dispersing agent .


Molecular Structure Analysis

The linear formula of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is (CH3)3CCH2CH(CH3)CH2COOCH2CH2CH(CH)3CH2C(CH3)3 . Its molecular weight is 284.48 .


Physical And Chemical Properties Analysis

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a liquid at room temperature . It has a density of 0.856 g/mL at 20°C . The refractive index is 1.437 . It has an acid value of ≤1.0, an iodine value of ≤1.0, and a saponification value of 185‑200 .

Scientific Research Applications

Fragrance Material Review

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been reviewed for its use as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols. These alcohols have a hydroxyl group and a carbon chain with multiple methyl side chains. The review focuses on toxicology and dermatology related to this fragrance ingredient (Mcginty et al., 2010).

Synthesis of Novel NO-donors

The compound has been used in synthesizing novel NO-donors like bis(3,5,5-trimethylhexyl)-N-nitrosoamine. This process is significant for the development of N-nitrosoamines and their analogues, contributing to medicinal chemistry (Lei, 2009).

Extraction of Iron (III)

In the field of inorganic chemistry, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been instrumental in extracting iron (III) from aqueous sulphate solutions. The extracted species have been studied for their stoichiometric formulas and structural characteristics (Cattrall & West, 1966).

Gadolinium(III) Complex Synthesis

In nuclear chemistry, it's used in synthesizing gadolinium(III) 3,5,5-trimethylhexanoate complexes. These complexes are crucial for creating stable Gd-loaded liquid organic scintillators, which have applications in radiation detection (Novikova et al., 2016).

Lipase Catalysed Synthesis

It has also been used in enzymatic synthesis and hydrolysis of esters. The process involves using lipases for the biosynthesis of sebacic and phthalic esters, highlighting its importance in biochemistry (Gryglewicz, 2003).

Thermal Hazard Evaluation

In safety and hazard management, the thermal hazard evaluation of compounds like tert-butyl peroxy-3,5,5-trimethylhexanoate has been studied. This research is pivotal for understanding the stability and safety parameters in chemical processes (Yang et al., 2017).

properties

IUPAC Name

3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-14(12-17(3,4)5)9-10-20-16(19)11-15(2)13-18(6,7)8/h14-15H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVPNOBLHXUKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866747
Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Product Name

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

CAS RN

59219-71-5, 42131-25-9
Record name Isononyl isononanoate
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Record name Isononyl isononanoate
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate
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Record name Isononanoic acid, isononyl ester
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Record name ISONONYL ISONONANOATE
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Synthesis routes and methods

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar=134°-138° C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Jaricot, C Malhiac, C Chao, F Merlaud… - … Journal of Cosmetic …, 2022 - Wiley Online Library
Objective Fatty esters are known for their versatility, but in addition to their performance as emollients, emulsifiers, solubilizers, or dispersing agents, they have to meet more and more …
Number of citations: 1 onlinelibrary.wiley.com
A Goossens - Cosmetics, 2015 - mdpi.com
Allergic and photo-allergic contact dermatitis, and immunologic contact urticaria are potential immune-mediated adverse effects from cosmetics. Fragrance components and …
Number of citations: 13 www.mdpi.com
T Mori, C Ishii, M Kimura - Organic Process Research & …, 2019 - ACS Publications
A dehydrogenative oxidation reaction of primary alcohols to aldehydes catalyzed by a simple Pd/Xantphos catalytic system was developed under an argon or nitrogen atmosphere …
Number of citations: 28 pubs.acs.org
N Isnaini - 2019 - kb.psu.ac.th
Tamarindus indica L. or tamarind has been used for medical purposes since ancient time. In addition, interesting biological activities of tamarind make it appropriate for cosmetic or …
Number of citations: 2 kb.psu.ac.th
J Howis, M Nalepa, T Gołofit, M Spychalski… - Ceramics …, 2023 - Elsevier
Hydrocolloids with xanthan gum are widely applied, especially considering the food and cosmetics industries. The water solution of xanthan gum demonstrates characteristics of pseudo…
Number of citations: 0 www.sciencedirect.com
P Colliat-Dangus - 2015 - theses.hal.science
Ce travail de thèse porte sur l’étude d’une interface eau-huile où a lieu une complexation de deux polymères. La phase aqueuse est une solution de microgels de polyacide acrylique …
Number of citations: 7 theses.hal.science

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